molecular formula C26H20O6S B14993040 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3,5,6-trimethyl-1-benzofuran-2-carboxylate

7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3,5,6-trimethyl-1-benzofuran-2-carboxylate

Cat. No.: B14993040
M. Wt: 460.5 g/mol
InChI Key: LBKWATPOPSQQMJ-UHFFFAOYSA-N
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Description

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound that features multiple functional groups, including a benzoxathiol and a benzofuran moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXYLATE likely involves multiple steps, including the formation of the benzoxathiol and benzofuran rings, followed by their coupling. Typical reaction conditions might include:

    Formation of Benzoxathiol: This could involve the reaction of a thiol with a benzene derivative under oxidative conditions.

    Formation of Benzofuran: This might involve cyclization reactions starting from phenol derivatives.

    Coupling Reactions: The final step would involve coupling the two moieties under conditions that promote ester formation, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the oxo groups in the benzoxathiol and benzofuran rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biology, it might be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound could be explored for drug development, particularly if they exhibit significant biological activities.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL: A simpler analog without the benzofuran moiety.

    3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXYLATE: Another analog focusing on the benzofuran structure.

Uniqueness

The uniqueness of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXYLATE lies in its combined structure, which might confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C26H20O6S

Molecular Weight

460.5 g/mol

IUPAC Name

[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3,5,6-trimethyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C26H20O6S/c1-13-9-19-15(3)23(31-21(19)10-14(13)2)25(27)30-18-11-20(16-5-7-17(29-4)8-6-16)24-22(12-18)33-26(28)32-24/h5-12H,1-4H3

InChI Key

LBKWATPOPSQQMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)OC3=CC(=C4C(=C3)SC(=O)O4)C5=CC=C(C=C5)OC

Origin of Product

United States

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